Hydrogen-Bond Donor Count and Topological Polar Surface Area Differentiate the Target from N-Boc-Piperidine-2-Carboxylates
The target compound possesses two hydrogen-bond donors (ring NH and carbamate NH), whereas the widely used Methyl 1-Boc-piperidine-2-carboxylate has zero [1][2]. This difference is accompanied by a higher topological polar surface area (TPSA) of 76.7 Ų for the target vs. 55.8 Ų for the N-Boc analog [1][2]. The elevated HBD count and TPSA values predict lower passive membrane permeability and altered blood-brain barrier penetration, which are critical considerations when the piperidine intermediate is intended for central nervous system drug discovery programs [3].
| Evidence Dimension | Hydrogen-bond donor count and TPSA |
|---|---|
| Target Compound Data | HBD = 2; TPSA = 76.7 Ų |
| Comparator Or Baseline | Methyl 1-Boc-piperidine-2-carboxylate (CAS 167423-93-0): HBD = 0; TPSA = 55.8 Ų |
| Quantified Difference | Δ HBD = +2; Δ TPSA = +20.9 Ų (37% higher) |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem) |
Why This Matters
HBD count and TPSA are primary determinants of passive permeability and CNS exposure; selecting the wrong analog can mislead SAR interpretation in neurological target programs.
- [1] PubChem Compound Summary for CID 50989147, Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate. View Source
- [2] PubChem Compound Summary for CID 10868493, Methyl 1-(tert-butoxycarbonyl)-2-piperidinecarboxylate. View Source
- [3] Veber, D.F., et al. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 2002, 45, 2615–2623. View Source
